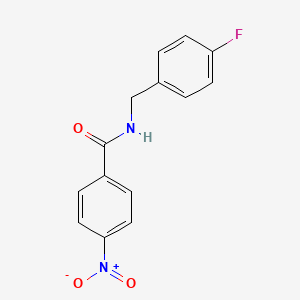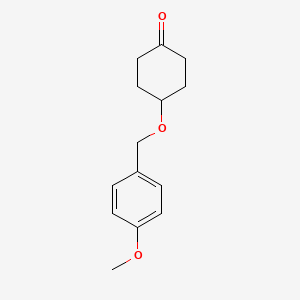
4-(4-Methoxybenzyloxy)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxybenzyloxy)cyclohexanone is an organic compound with the molecular formula C14H18O3. It is characterized by a cyclohexanone core substituted with a 4-methoxybenzyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzyloxy)cyclohexanone typically involves the reaction of 4-methoxybenzyl alcohol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of cyclohexanone. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. Catalysts like palladium on carbon (Pd/C) can be used to facilitate the reaction, and the product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methoxybenzyloxy)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Applications De Recherche Scientifique
4-(4-Methoxybenzyloxy)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxybenzyloxy)cyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler analog with a similar cyclohexanone core but lacking the methoxybenzyloxy group.
4-Methoxybenzyl Alcohol: Shares the methoxybenzyloxy group but lacks the cyclohexanone core.
4-(4-Hydroxybenzyloxy)cyclohexanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-(4-Methoxybenzyloxy)cyclohexanone is unique due to its combination of a cyclohexanone core and a methoxybenzyloxy group. This structure imparts specific reactivity and properties that are not present in simpler analogs. The presence of the methoxy group can influence the compound’s electronic properties and reactivity, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
181634-04-8 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-[(4-methoxyphenyl)methoxy]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-3,6-7,14H,4-5,8-10H2,1H3 |
Clé InChI |
ZYQOCMKVPRCKSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


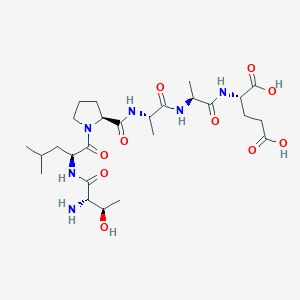
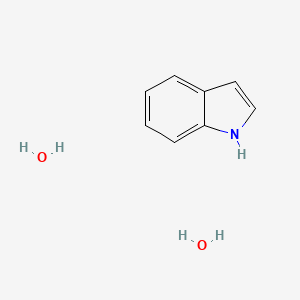
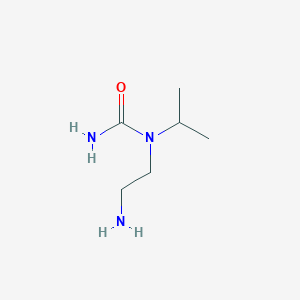
![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
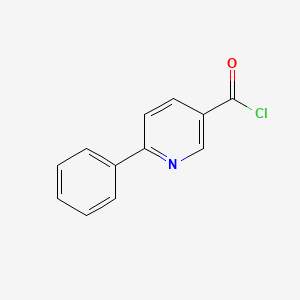
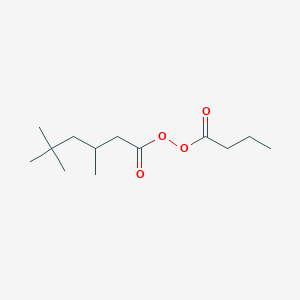

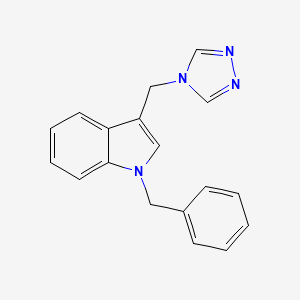

![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
